molecular formula C7H6F3NO2 B1450187 2-Hydroxy-6-(trifluoromethyl)pyridine-3-methanol CAS No. 1227601-67-3

2-Hydroxy-6-(trifluoromethyl)pyridine-3-methanol

Cat. No.: B1450187
CAS No.: 1227601-67-3
M. Wt: 193.12 g/mol
InChI Key: GZFKPDIRXNPDIP-UHFFFAOYSA-N
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Description

2-Hydroxy-6-(trifluoromethyl)pyridine-3-methanol is an organic compound with the molecular formula C6H4F3NO. It is a white to off-white solid that is slightly soluble in chloroform and methanol . This compound is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-6-(trifluoromethyl)pyridine-3-methanol typically involves the substitution of a chlorine atom with a hydroxyl group on a pyridine ring. One common method starts with 2-chloro-6-(trifluoromethyl)pyridine, which undergoes a substitution reaction in the presence of a strong base at high temperatures . Another approach involves the fluorination of a carboxyl group to obtain the trifluoromethyl pyridine product .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reactions are carried out in controlled environments to ensure high yield and purity. The use of catalysts and optimized reaction conditions are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-6-(trifluoromethyl)pyridine-3-methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include various substituted pyridines, ketones, and alcohol derivatives. These products are often used as intermediates in further chemical synthesis .

Scientific Research Applications

2-Hydroxy-6-(trifluoromethyl)pyridine-3-methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-6-(trifluoromethyl)pyridine-3-methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The hydroxyl group can form hydrogen bonds with target molecules, further influencing their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-6-(trifluoromethyl)pyridine-3-methanol is unique due to the presence of both the hydroxyl and trifluoromethyl groups, which confer distinct chemical properties. The trifluoromethyl group increases the compound’s stability and lipophilicity, while the hydroxyl group allows for various chemical modifications .

Properties

IUPAC Name

3-(hydroxymethyl)-6-(trifluoromethyl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO2/c8-7(9,10)5-2-1-4(3-12)6(13)11-5/h1-2,12H,3H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZFKPDIRXNPDIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=C1)C(F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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